molecular formula C7H16ClNO3 B562983 D,L Carnitine-d9 Chloride CAS No. 1219386-75-0

D,L Carnitine-d9 Chloride

Cat. No.: B562983
CAS No.: 1219386-75-0
M. Wt: 206.71 g/mol
InChI Key: JXXCENBLGFBQJM-KYRNGWDOSA-N
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Description

DL-Carnitine-d9 (chloride) is a deuterium-labeled form of DL-Carnitine chloride. It is a racemic mixture of D- and L-carnitine, which are essential for the β-oxidation of fatty acids. This compound is primarily used as an internal standard for the quantification of carnitine in various biological and chemical studies .

Mechanism of Action

Target of Action

D,L Carnitine-d9 Chloride, also known as dl Carnitine-d9 Chloride, is a deuterium-labeled version of L-Carnitine Chloride . The primary target of this compound is the mitochondrial β-oxidation pathway . This pathway plays a crucial role in the metabolism of fatty acids, where L-Carnitine functions to transport long-chain fatty acyl-CoAs into the mitochondria for degradation .

Mode of Action

The compound interacts with its targets by facilitating the transport of long-chain fatty acyl-CoAs into the mitochondria . This action results in the degradation of these fatty acids through the β-oxidation process .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitochondrial β-oxidation of fatty acids . By transporting long-chain fatty acyl-CoAs into the mitochondria, the compound enables their degradation and the subsequent release of energy . This process is essential for the metabolism of fatty acids and the maintenance of energy homeostasis within the cell .

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of L-Carnitine . After oral doses of 1–6g, the absolute bioavailability of L-Carnitine is 5–18%. In contrast, the bioavailability of dietary L-Carnitine may be as high as 75% . Therefore, pharmacological or supplemental doses of L-Carnitine are absorbed less efficiently than the relatively smaller amounts present within a normal diet .

Result of Action

The action of this compound results in the degradation of long-chain fatty acyl-CoAs in the mitochondria . This process releases energy and is essential for the metabolism of fatty acids . Additionally, L-Carnitine has antioxidant and anti-inflammatory activities .

Biochemical Analysis

Biochemical Properties

D,L Carnitine-d9 Chloride interacts with various enzymes, proteins, and other biomolecules. It plays an essential role in the β-oxidation of fatty acids . This process involves the transport of long-chain fatty acyl-CoAs into the mitochondria, where they are broken down .

Cellular Effects

This compound influences cell function by participating in cellular metabolism, specifically in the β-oxidation of fatty acids . This process is crucial for energy production within cells. The compound’s role in this metabolic pathway suggests that it may have significant effects on cell signaling pathways, gene expression, and overall cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role in the transport of long-chain fatty acyl-CoAs into the mitochondria for degradation by β-oxidation . This process is crucial for energy production within cells. The compound’s role in this metabolic pathway suggests that it may interact with various biomolecules, potentially influencing enzyme activity and gene expression.

Metabolic Pathways

This compound is involved in the metabolic pathway of β-oxidation of fatty acids . This process involves the transport of long-chain fatty acyl-CoAs into the mitochondria, where they are broken down . The compound’s role in this metabolic pathway suggests that it may interact with various enzymes or cofactors.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely related to its role in the β-oxidation of fatty acids . It is involved in the transport of long-chain fatty acyl-CoAs into the mitochondria

Subcellular Localization

The subcellular localization of this compound is likely within the mitochondria, given its role in the transport of long-chain fatty acyl-CoAs into the mitochondria for degradation by β-oxidation

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of DL-Carnitine-d9 (chloride) involves the use of deuterium-labeled precursors. The reaction conditions typically involve controlled temperatures and the use of solvents like glacial acetic acid to achieve high purity and yield .

Industrial Production Methods

Industrial production of DL-Carnitine-d9 (chloride) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. The use of advanced techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) is common for quality assurance .

Chemical Reactions Analysis

Types of Reactions

DL-Carnitine-d9 (chloride) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of DL-Carnitine-d9 (chloride) can lead to the formation of carnitine derivatives with altered functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-Carnitine-d9 (chloride) is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical studies. Its racemic nature allows for the study of both D- and L-carnitine’s effects, providing comprehensive insights into carnitine metabolism .

Properties

IUPAC Name

(3-carboxy-2-hydroxypropyl)-tris(trideuteriomethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/i1D3,2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXCENBLGFBQJM-KYRNGWDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](CC(CC(=O)O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661857
Record name 3-Carboxy-2-hydroxy-N,N,N-tris[(~2~H_3_)methyl]propan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219386-75-0
Record name 3-Carboxy-2-hydroxy-N,N,N-tris[(~2~H_3_)methyl]propan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1219386-75-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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